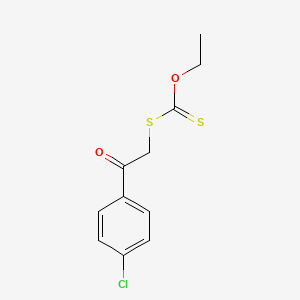

alpha-(Ethoxycarbonothioylthio)-4'-chloroacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products formed from these reactions .Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and redox potential .Applications De Recherche Scientifique

Environmental Impact and Degradation

Alkylphenol ethoxylates (APEs), including compounds like alpha-(Ethoxycarbonothioylthio)-4'-chloroacetophenone, are widely used surfactants found in various domestic and industrial products. Research indicates that APEs are commonly present in wastewater discharges and sewage treatment plant effluents. The degradation of APEs generates persistent shorter-chain APEs and alkylphenols, leading to environmental concerns. These metabolites can mimic natural hormones and potentially disrupt endocrine function in wildlife and humans. They exhibit high partition coefficients, indicating a tendency to accumulate in sediments, providing a significant reservoir of these compounds in the environment. APEs degrade faster in the water column than in sediments, and aerobic conditions favor further biotransformation of these metabolites over anaerobic conditions (Ying, Williams, & Kookana, 2002).

Sorption and Herbicide Behavior

Studies on 2,4-D and other phenoxy herbicides, structurally related to this compound, show that sorption to soil, organic matter, and minerals can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. These parameters, along with the sorption coefficients measured for humic acids and certain iron oxides, are crucial in understanding the behavior of these herbicides in the environment (Werner, Garratt, & Pigott, 2012).

Trends and Gaps in Herbicide Toxicity Studies

Research on the toxicity and mutagenicity of herbicides like 2,4-D, structurally related to this compound, has rapidly advanced. Scientometric analysis indicates that future studies might focus more on molecular biology aspects, especially gene expression, and the assessment of exposure in human or other vertebrate bioindicators. This research direction is crucial to understanding the broader impact of these chemicals on health and the environment (Zuanazzi, Ghisi, & Oliveira, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

O-ethyl [2-(4-chlorophenyl)-2-oxoethyl]sulfanylmethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2S2/c1-2-14-11(15)16-7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQUVHPLGHBMCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)